TAS-103 TAS-103 TAS-103 is a quinoline derivative that inhibits both topoisomerase I and II, causing a cytotoxic effect in cancer cells. (NCI)
Brand Name: Vulcanchem
CAS No.: 174634-08-3
VCID: VC0003520
InChI: InChI=1S/C20H19N3O2/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20/h3-8,11,24H,9-10H2,1-2H3,(H,21,22)
SMILES: CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol

TAS-103

CAS No.: 174634-08-3

Cat. No.: VC0003520

Molecular Formula: C20H19N3O2

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

TAS-103 - 174634-08-3

CAS No. 174634-08-3
Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
IUPAC Name 6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one
Standard InChI InChI=1S/C20H19N3O2/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20/h3-8,11,24H,9-10H2,1-2H3,(H,21,22)
Standard InChI Key ROWSTIYZUWEOMM-UHFFFAOYSA-N
Isomeric SMILES CN(C)CCNC1=C2C(=C3C=CC(=O)C=C3N1)C4=CC=CC=C4C2=O
SMILES CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43
Canonical SMILES CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43

Chemical Structure and Physicochemical Properties

The structural backbone of TAS-103 combines a quinoline moiety with an indenoquinolinone system, enabling intercalation into DNA and interaction with topoisomerase enzymes. Key features include:

  • Core structure: A planar indeno[2,1-c]quinolin-7-one scaffold facilitating DNA intercalation .

  • Substituents: A 2-(dimethylamino)ethylamino group at position 6 and a hydroxyl group at position 3, critical for enzyme binding .

  • Ionization: The dihydrochloride salt enhances solubility for intravenous administration .

The SMILES notation (\text{CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl) highlights its charged tertiary amine and chloride counterions . Computational models predict moderate lipophilicity (LogP ≈ 3.9), balancing membrane permeability and aqueous solubility .

Mechanism of Action: Dual Topoisomerase Inhibition

TAS-103 uniquely targets both Topo I and II, enzymes critical for DNA replication and transcription:

Topoisomerase I Inhibition

  • Interaction: Stabilizes Topo I-DNA cleavable complexes, preventing religation of single-strand DNA breaks .

  • Potency: IC50_{50} values for Topo I inhibition range from 2–6.5 µM, weaker than camptothecin analogs but sufficient for combinatorial effects .

Topoisomerase II Inhibition

  • Primary Target: Exhibits stronger activity against Topo IIα (IC50_{50} ≈ 0.003–0.23 µM), comparable to etoposide .

  • Mechanism: Binds Topo II independently of DNA, inhibiting religation and inducing persistent double-strand breaks .

Table 1. Comparative Enzymatic Activity of TAS-103

EnzymeIC50_{50} (µM)Reference CompoundIC50_{50} (µM)
Topo I2.0–6.5Camptothecin0.01–0.1
Topo IIα0.003–0.23Etoposide0.1–1.0

Data sourced from

Preclinical Anticancer Activity

In Vitro Cytotoxicity

TAS-103 demonstrates broad-spectrum activity against 60 human cancer cell lines (NCI-60 panel), with median IC50_{50} values of 0.003–0.23 µM . Notable findings include:

  • Cell Cycle Effects: Preferential S/G2_2 phase arrest, correlating with DNA replication stress .

  • Resistance Profile: Retains activity against P-glycoprotein-overexpressing (MDR), cisplatin-resistant, and 5-FU-resistant cells . Exceptions include cell lines with Topo I mutations (e.g., PC-7/CPT) .

In Vivo Efficacy

  • Xenograft Models: Significant tumor growth inhibition in colon (HT-29), lung (PC-7), and gastric (St-4) cancers at 10–25 mg/kg doses .

  • Synergy: Enhanced efficacy when combined with platinum agents or taxanes in murine models .

Clinical Development and Pharmacokinetics

Dose (mg/m2^2)Neutropenia (Grade ≥3)AUC (µg·h/mL)
13017%1.2 ± 0.3
16042%2.8 ± 0.9
20050%4.8 ± 1.5

Data adapted from

Challenges and Future Directions

Toxicity Management

  • Hematologic Toxicity: Neutropenia remains the primary constraint, necessitating growth factor support .

  • Non-Hematologic Effects: Mild nausea and fatigue (Grade 1–2) in >70% of patients .

Biomarker Development

  • Topo Expression: Tumors with high Topo IIα mRNA show improved response rates in preclinical models .

  • UGT1A1 Polymorphisms: Despite initial negative findings, pharmacogenomic studies in larger cohorts are warranted .

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